molecular formula C17H20ClN3O5 B11093096 3-Benzyl-6-(2-chloroethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene

3-Benzyl-6-(2-chloroethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene

Cat. No.: B11093096
M. Wt: 381.8 g/mol
InChI Key: XLXZSWPVZWFUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-6-(2-chloroethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene: is a complex organic compound with a bicyclic structure. Let’s break down its features:

    Bicyclic Structure: The compound contains a bicyclo[3.3.1]nonane core, which consists of a six-membered ring fused to a three-membered ring. The presence of unsaturation (double bonds) within this framework adds to its chemical reactivity.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. Here are some possibilities:

  • Diels-Alder Reaction: : The Diels-Alder reaction between a diene and a dienophile can yield the bicyclo[3.3.1]nonane core. For example, a diene diol can react with an appropriate dienophile to form the desired compound.

  • Functional Group Transformations: : Starting from a precursor containing the bicyclo[3.3.1]nonane skeleton, various functional group transformations (e.g., halogenation, nitration) can be employed to introduce the benzyl, chloroethoxy, and dinitro groups.

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to achieve high yields.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the benzyl group or the nitro substituents.

    Substitution: The chloroethoxy group is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the nitro groups can yield corresponding amines.

Common Reagents and Conditions::

    Halogenation: Chlorination using N-chlorosuccinimide (NCS) or other halogenating agents.

    Nitration: Nitration with a mixture of nitric acid and sulfuric acid.

    Reduction: Catalytic hydrogenation (e.g., using palladium on carbon) for nitro group reduction.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential pharmacological properties.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare this compound to related bicyclo[3.3.1]nonane derivatives. Its unique features may set it apart from others in terms of reactivity and applications.

Properties

Molecular Formula

C17H20ClN3O5

Molecular Weight

381.8 g/mol

IUPAC Name

3-benzyl-6-(2-chloroethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene

InChI

InChI=1S/C17H20ClN3O5/c18-8-9-26-15-6-7-16(20(22)23)11-17(15,21(24)25)13-19(12-16)10-14-4-2-1-3-5-14/h1-6H,7-13H2

InChI Key

XLXZSWPVZWFUCK-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2(CC1(CN(C2)CC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-])OCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.